molecular formula C20H29N2O2PS B12805791 Bis(4-tert-butylphenoxy)phosphinothioylhydrazine CAS No. 26276-54-0

Bis(4-tert-butylphenoxy)phosphinothioylhydrazine

Cat. No.: B12805791
CAS No.: 26276-54-0
M. Wt: 392.5 g/mol
InChI Key: JRXHLWFCZUJXHT-UHFFFAOYSA-N
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Description

Bis(4-tert-butylphenoxy)phosphinothioylhydrazine is a chemical compound with the molecular formula C20H29N2O2PS and a molecular weight of 392.495 g/mol . It is known for its unique structure, which includes phosphinothioyl and hydrazine functional groups, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for Bis(4-tert-butylphenoxy)phosphinothioylhydrazine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Bis(4-tert-butylphenoxy)phosphinothioylhydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinothioyl oxides, while substitution reactions can produce a variety of phenoxy-substituted derivatives .

Scientific Research Applications

Bis(4-tert-butylphenoxy)phosphinothioylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis(4-tert-butylphenoxy)phosphinothioylhydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-tert-butylphenoxy)phosphinothioylhydrazine stands out due to its combination of phosphinothioyl and hydrazine functional groups, which provide unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts .

Properties

CAS No.

26276-54-0

Molecular Formula

C20H29N2O2PS

Molecular Weight

392.5 g/mol

IUPAC Name

bis(4-tert-butylphenoxy)phosphinothioylhydrazine

InChI

InChI=1S/C20H29N2O2PS/c1-19(2,3)15-7-11-17(12-8-15)23-25(26,22-21)24-18-13-9-16(10-14-18)20(4,5)6/h7-14H,21H2,1-6H3,(H,22,26)

InChI Key

JRXHLWFCZUJXHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OP(=S)(NN)OC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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